Enhanced Lipophilicity and BBB Permeability
ENT-C225 was specifically engineered to improve upon the physicochemical limitations of the parent compound LM22A-4, which is described as an 'extremely polar molecule' with moderate BBB permeation properties. In silico ADME predictions using SwissADME indicated that ENT-C225 and its analogs in the series exhibited a slightly better polarity profile and an overall improved drug-likeness compared to the reference molecule LM22A-4 [1].
| Evidence Dimension | Physicochemical Profile (Lipophilicity/Polarity) |
|---|---|
| Target Compound Data | Improved lipophilicity and predicted drug-likeness vs. LM22A-4 |
| Comparator Or Baseline | LM22A-4 (Extremely polar molecule with moderate BBB permeation properties) |
| Quantified Difference | Qualitatively improved, designed to increase lipophilicity by replacing an ethanolamine moiety with an alkylpiperidine group. |
| Conditions | In silico SwissADME predictions |
Why This Matters
This structural optimization is critical for central nervous system (CNS) applications, as it addresses the key limitation of LM22A-4, thereby enhancing the compound's potential for in vivo neuroprotective studies where BBB penetration is essential.
- [1] Antonijevic M, et al. Design, synthesis and biological characterization of novel activators of the TrkB neurotrophin receptor. Eur J Med Chem. 2023 Feb 15;248:115111. View Source
